molecular formula C8H7FN2O B1448960 3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1352397-63-7

3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1448960
CAS No.: 1352397-63-7
M. Wt: 166.15 g/mol
InChI Key: WLCOMHJDITWEPG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications. The molecular formula of this compound is C8H7FN2O, and it has a molecular weight of 166.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azaindoles, including 3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine, often involves the use of pyridine and pyrrole building blocks . One common method for synthesizing azaindoles is through the reaction of 2-fluoro-3-methylpyridine with arylaldehydes . The reaction conditions can vary, but typically involve the use of alkali-amides such as LiN(SiMe3)2 or KN(SiMe3)2 to control the chemoselectivity of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds would apply, including optimization of reaction conditions for yield and purity, as well as the use of scalable and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the azaindole scaffold.

    Substitution: The fluorine and methoxy groups on the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Azaindoles, including this compound, are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathwaysThis interaction can lead to a range of biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-5-azaindole: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    3-Fluoro-5-azaindole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5-Azaindole: The parent compound without any substituents, serving as a reference point for understanding the effects of fluorine and methoxy groups.

Uniqueness

3-Fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical properties and biological activities. The combination of these substituents can enhance its potential as a therapeutic agent by improving its solubility, stability, and target specificity.

Properties

IUPAC Name

3-fluoro-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOMHJDITWEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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